molecular formula C13H19NO B5486896 N-butyl-2,4-dimethylbenzamide

N-butyl-2,4-dimethylbenzamide

Cat. No.: B5486896
M. Wt: 205.30 g/mol
InChI Key: HIDSMNDPXXXHBC-UHFFFAOYSA-N
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Description

N-butyl-2,4-dimethylbenzamide: is an organic compound belonging to the class of amides. It is characterized by the presence of a butyl group attached to the nitrogen atom of the amide, and two methyl groups attached to the benzene ring at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2,4-dimethylbenzamide can be achieved through the condensation of 2,4-dimethylbenzoic acid with butylamine. The reaction typically involves the use of a condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: N-butyl-2,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-butyl-2,4-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-butylbenzamide
  • N,N-dimethylbenzamide
  • 2,5-dimethylbenzamide
  • N,N-dibutylbenzamide

Comparison: N-butyl-2,4-dimethylbenzamide is unique due to the presence of both butyl and dimethyl groups, which influence its chemical reactivity and biological activity. Compared to N-butylbenzamide, the additional methyl groups in this compound can affect its steric and electronic properties, leading to differences in its interaction with biological targets and its overall efficacy in various applications .

Properties

IUPAC Name

N-butyl-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-5-8-14-13(15)12-7-6-10(2)9-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDSMNDPXXXHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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